molecular formula C9H12ClN3 B12964721 2-Chloro-5-(piperidin-2-yl)pyrimidine

2-Chloro-5-(piperidin-2-yl)pyrimidine

Cat. No.: B12964721
M. Wt: 197.66 g/mol
InChI Key: UWKUYDNHIRDTNT-UHFFFAOYSA-N
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Description

2-Chloro-5-(piperidin-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the second position and a piperidine ring at the fifth position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(piperidin-2-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and piperidine.

    Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where the piperidine ring is introduced to the pyrimidine core. This can be achieved by reacting 2-chloropyrimidine with piperidine in the presence of a base such as potassium carbonate or sodium hydride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-120°C) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(piperidin-2-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

    Oxidation and Reduction: The piperidine ring can be oxidized to form piperidinones or reduced to form more saturated derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Scientific Research Applications

2-Chloro-5-(piperidin-2-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(piperidin-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved can vary widely depending on the specific biological context.

Comparison with Similar Compounds

2-Chloro-5-(piperidin-2-yl)pyrimidine can be compared with other similar compounds such as:

    2-Chloro-5-(piperidin-4-yl)pyrimidine: Similar structure but with the piperidine ring attached at the fourth position.

    2-Chloro-5-(piperidin-3-yl)pyrimidine: Piperidine ring attached at the third position.

    2-Chloro-4-(piperidin-2-yl)pyrimidine: Chlorine atom at the fourth position instead of the second.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for targeted synthetic and pharmacological applications.

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

2-chloro-5-piperidin-2-ylpyrimidine

InChI

InChI=1S/C9H12ClN3/c10-9-12-5-7(6-13-9)8-3-1-2-4-11-8/h5-6,8,11H,1-4H2

InChI Key

UWKUYDNHIRDTNT-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CN=C(N=C2)Cl

Origin of Product

United States

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